molecular formula C28H42O B045619 Ergosta-5,7,22,24(28)-tetraen-3beta-ol CAS No. 29560-24-5

Ergosta-5,7,22,24(28)-tetraen-3beta-ol

Cat. No. B045619
CAS RN: 29560-24-5
M. Wt: 394.6 g/mol
InChI Key: SQFQJKZSFOZDJY-CVGLIYDESA-N
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Description

Synthesis Analysis

The synthesis of Ergosta-5,7,22,24(28)-tetraen-3beta-ol involves dehydrobromination processes and has been confirmed by partial synthesis. The compound is formed from 22,23-dibromo-5β-ergostane through reaction with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN), yielding a high-yield direct formation of the target compound (Garry et al., 1977). Additionally, Barton, Shioiri, and Widdowson (1970) outlined an efficient precursor synthesis method demonstrating its precursor role in ergosterol biosynthesis in yeast (Barton, Shioiri, & Widdowson, 1970).

Molecular Structure Analysis

The molecular structure of Ergosta-5,7,22,24(28)-tetraen-3beta-ol has been extensively studied through various synthetic approaches, confirming its complex steroidal framework. The structural elucidation is crucial for understanding its chemical behavior and interaction with biological systems. These structural analyses are foundational for the synthesis and application of steroidal compounds in various fields of research and development.

Chemical Reactions and Properties

Ergosta-5,7,22,24(28)-tetraen-3beta-ol undergoes various chemical reactions, showcasing its versatility and reactivity. For instance, its interaction with bromine and subsequent heating with DBN leads to high-yield formations of the target compound, indicating its reactive nature and potential for further chemical modifications (Garry et al., 1977).

Scientific Research Applications

Ergosterol Peroxide: Biological Activities

Ergosterol peroxide, a derivative found in medicinal mushrooms, has been identified for its broad spectrum of biological activities. Its effects range from antimicrobial and cytotoxic to immunosuppressive activities. This compound is a promising candidate for drug development, contributing to the health-promoting effects of medicinal mushrooms. Its diverse biological impacts underscore the potential of ergosterol derivatives in scientific research and therapeutic applications (Merdivan & Lindequist, 2017).

Ergot Alkaloids: Therapeutic Agents and Biotechnological Implications

Ergot alkaloids, including those derived from ergosterol, have traditional applications in treating migraine, blood pressure regulation, childbirth, and abortion. The production of these compounds in culture is a well-established biotechnological process. The ergot alkaloid gene cluster provides insight into the biochemistry of synthesis and the potential for creating defined mutants that produce specific intermediates or alkaloids, opening new avenues for therapeutic and biotechnological applications (Lorenz et al., 2009).

Antitumor and Immunomodulating Effects

Ergosterol derivatives have been reported to possess antitumor and immunomodulating effects. These activities are mediated through mechanisms such as anti-adhesive effects, anti-migratory actions, pro-apoptotic effects, anti-angiogenic properties, and autophagy induction. The modulation of multiple cellular functions highlights the therapeutic potential of ergosterol derivatives in treating various diseases, including cancer, inflammatory conditions, and metabolic disorders (Khan et al., 2018).

Safety And Hazards

The safety and hazards of Ergosta-5,7,22,24(28)-tetraen-3beta-ol are not well-documented. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the study of Ergosta-5,7,22,24(28)-tetraen-3beta-ol are promising. Advances in synthetic biology and metabolic engineering have enabled de novo biosynthesis of sterols and steroids in yeast, which is a green and safe production route for these valuable steroidal compounds . The sterol homeostasis engineering strategy can be applicable for bulk production of other economically important phytosterols .

properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQJKZSFOZDJY-CVGLIYDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosta-5,7,22,24(28)-tetraen-3beta-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AB GARRY, M JM, W WB, W BJ - 1977 - pascal-francis.inist.fr
Keyword (fr) STEROIDE PREPARATION REACTION CHIMIQUE DEBROMHYDRATATION DIAZABICYCLONONENE ERGOSTANE-5BETA (DIBROMO-22, 23) ERGOSTA-5BETA …
Number of citations: 0 pascal-francis.inist.fr
A Alexander, J Dayou, S Abdullah… - IOP Conference Series …, 2017 - iopscience.iop.org
One of the first physical defences of plants against fungal infection is their cell wall. Interaction between combinations of metabolism enzymes known as the" weapons" of pathogen and …
Number of citations: 7 iopscience.iop.org
DM DeWolfe - 2007 - surface.syr.edu
Cell Membranes are composed of several different lipid and sterol products. Among these are, chiefly, phospholipids, glycolipids, sphingolipids, various proteins and sterols. The sterol …
Number of citations: 3 surface.syr.edu
BD Heavner, K Smallbone… - BMC systems …, 2012 - bmcsystbiol.biomedcentral.com
Efforts to improve the computational reconstruction of the Saccharomyces cerevisiae biochemical reaction network and to refine the stoichiometrically constrained metabolic models that …
Number of citations: 173 bmcsystbiol.biomedcentral.com
BD Heavner, K Smallbone, ND Price, LP Walker - Database, 2013 - academic.oup.com
Updates to maintain a state-of-the art reconstruction of the yeast metabolic network are essential to reflect our understanding of yeast metabolism and functional organization, to …
Number of citations: 116 academic.oup.com
WT Scott, EJ Smid, DE Block… - Microbial cell …, 2021 - microbialcellfactories.biomedcentral …
Metabolomics coupled with genome-scale metabolic modeling approaches have been employed recently to quantitatively analyze the physiological states of various organisms, …
WT Scott Jr, O Van Mastrigt, DE Block… - Microbiology …, 2021 - Am Soc Microbiol
Genetic background and environmental conditions affect the production of sensory impact compounds by Saccharomyces cerevisiae . The relative importance of the strain-specific …
Number of citations: 10 journals.asm.org
R Chowdhury, A Chowdhury, CD Maranas - Metabolites, 2015 - mdpi.com
Essentiality (ES) and Synthetic Lethality (SL) information identify combination of genes whose deletion inhibits cell growth. This information is important for both identifying drug targets …
Number of citations: 46 www.mdpi.com
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
L Mao, WS Verwoerd - Bioengineered, 2013 - Taylor & Francis
Saccharomyces cerevisiae possesses numerous advantageous biological features, such as being robust, easily handled, mostly non-pathogenic and having high catabolic rates, etc., …
Number of citations: 11 www.tandfonline.com

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